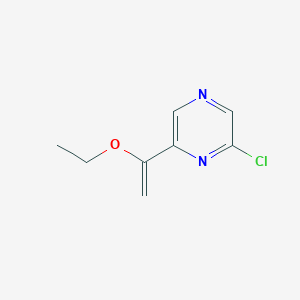

2-Chloro-6-(1-ethoxyethenyl)pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Chloro-6-(1-ethoxyethenyl)pyrazine” is a chemical compound with the CAS Number: 2137845-39-5 . It has a molecular weight of 184.62 .

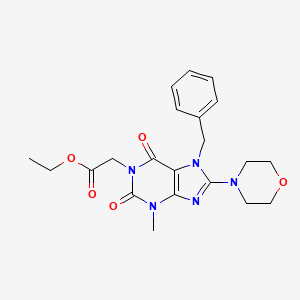

Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-6-(1-ethoxyvinyl)pyrazine . The InChI code for this compound is 1S/C8H9ClN2O/c1-3-12-6(2)7-4-10-5-8(9)11-7/h4-5H,2-3H2,1H3 .Aplicaciones Científicas De Investigación

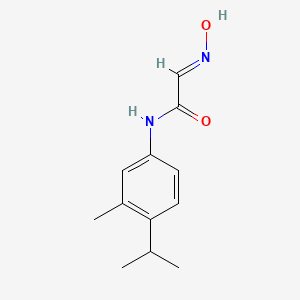

Synthesis of Pyrazine Derivatives

A general method for the synthesis of 4-(alkyl)pyrazoles, including compounds related to 2-Chloro-6-(1-ethoxyethenyl)pyrazine, involves the reaction between organyl diethylacetals and the Vilsmeier reagent. This process yields a mixture of ethoxy- and dimethylamino-acroleins, which react with hydrazine monohydrogen chloride to produce the desired pyrazoles. These derivatives exhibit unique solubility and structural properties in common organic solvents, with significant implications for material science and organic chemistry (Reger et al., 2003).

Photophysical Properties for Optoelectronics

The development of push–pull pyrazine fluorophores demonstrates the versatility of pyrazine derivatives like this compound in optoelectronics. These fluorophores, synthesized from 2-methyl- or 2-chloropyrazine, exhibit strong emission solvatochromism due to intramolecular charge transfer. Such properties are crucial for designing advanced materials for light-emitting devices and sensors (Hoffert et al., 2017).

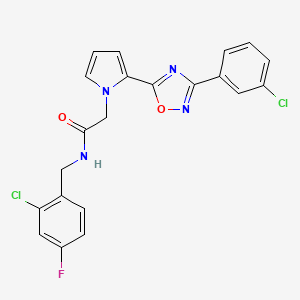

Antimicrobial Activity

Synthesis of novel pyrazoline and isoxazoline derivatives, potentially including structures akin to this compound, has been explored for antimicrobial properties. These compounds are synthesized through reactions involving specific precursors and evaluated against a range of bacterial strains. Such research underscores the potential of pyrazine derivatives in developing new antimicrobial agents (Jadhav et al., 2009).

Magnetic Properties in Coordination Chemistry

Research into the synthesis of new metal-organic compounds using monosubstituted pyrazines has unveiled a family of compounds with notable magnetic properties. The study of bis(monosubstituted-pyrazine)dihalocopper(II) derivatives reveals antiferromagnetic interactions, highlighting the importance of pyrazine derivatives like this compound in the design of magnetic materials (Herringer et al., 2010).

Organic Synthesis and Catalysis

The use of pyrazine derivatives in organic synthesis has been demonstrated through various catalytic and synthetic strategies. This includes the synthesis of pyranopyrazoles, showcasing the utility of compounds related to this compound in facilitating multi-component reactions. Such applications are vital for the development of new organic synthesis methodologies (Zolfigol et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-6-(1-ethoxyethenyl)pyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-3-12-6(2)7-4-10-5-8(9)11-7/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFFEXRTACZLFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)C1=CN=CC(=N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2563329.png)

![2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2563330.png)

![5-(Furan-2-yl(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2563332.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B2563340.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2563342.png)

![3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2563347.png)

![5-Ethyl-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2563349.png)